molecular formula C8H9N3 B1405476 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1446791-69-0

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1405476
CAS No.: 1446791-69-0
M. Wt: 147.18 g/mol
InChI Key: KWZMJNRMOMFWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMJNRMOMFWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-Amino-1-methyl-7-azaindole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 6-amino-1-methyl-7-azaindole (1H-pyrrolo[2,3-b]pyridine), a heterocyclic scaffold of significant interest in medicinal chemistry. The presented methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach grounded in established chemical principles. The synthesis initiates with the regioselective bromination of the 7-azaindole core at the C6-position, followed by a selective N1-methylation, and culminates in a palladium-catalyzed Buchwald-Hartwig amination to install the C6-amino functionality. This guide elucidates the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format. The causality behind experimental choices is explained, ensuring a thorough understanding of the synthetic strategy.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus, a bioisostere of indole, is a privileged scaffold in modern drug discovery. The replacement of the C7-methine group in indole with a nitrogen atom introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and potential interactions with biological targets. This modification can lead to improved pharmacokinetic and pharmacodynamic profiles, including enhanced solubility and metabolic stability. Consequently, 7-azaindole derivatives are integral components of numerous clinically approved drugs and investigational new drug candidates, particularly in the realm of kinase inhibitors. The target molecule, 6-amino-1-methyl-7-azaindole, incorporates key functionalities that can be further elaborated, making its efficient synthesis a critical endeavor for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 6-amino-1-methyl-7-azaindole is strategically designed to proceed through a convergent and efficient pathway. The retrosynthetic analysis reveals a logical disconnection strategy, highlighting the key bond formations required to assemble the target molecule.

G target 6-Amino-1-methyl-7-azaindole intermediate1 6-Bromo-1-methyl-7-azaindole target->intermediate1 Buchwald-Hartwig Amination intermediate2 6-Bromo-7-azaindole intermediate1->intermediate2 N1-Methylation start 7-Azaindole intermediate2->start C6-Bromination

Caption: Retrosynthetic pathway for 6-amino-1-methyl-7-azaindole.

The forward synthesis, therefore, involves three key transformations:

  • Regioselective C6-Bromination: Introduction of a bromine atom at the C6-position of the 7-azaindole core. This serves as a handle for the subsequent cross-coupling reaction.

  • Selective N1-Methylation: Methylation of the pyrrole nitrogen. The timing of this step is crucial to avoid undesired side reactions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the C6-bromo intermediate with an ammonia equivalent to install the final amino group.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Regioselective C6-Bromination of 7-Azaindole

The introduction of a halogen at the C6-position of the pyridine ring of 7-azaindole is the initial and critical step. Electrophilic aromatic substitution on the 7-azaindole nucleus can be challenging to control due to the activating effect of the pyrrole ring and the deactivating effect of the pyridine nitrogen. However, under carefully controlled conditions, regioselective bromination can be achieved.

Protocol:

To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent. Purification by column chromatography yields the desired 6-bromo-7-azaindole.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and effective source of electrophilic bromine, which allows for controlled bromination, minimizing the formation of poly-brominated byproducts.

  • Aprotic Polar Solvent (DMF/Acetonitrile): These solvents are chosen for their ability to dissolve the starting material and reagents, while also facilitating the electrophilic substitution reaction.

  • Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity and improve the regioselectivity of the bromination.

G cluster_0 Electrophilic Aromatic Substitution Mechanism 7-Azaindole 7-Azaindole Sigma Complex Sigma Complex 7-Azaindole->Sigma Complex + Br+ 6-Bromo-7-azaindole 6-Bromo-7-azaindole Sigma Complex->6-Bromo-7-azaindole - H+

Caption: Mechanism of C6-bromination of 7-azaindole.

Step 2: Selective N1-Methylation of 6-Bromo-7-azaindole

The methylation of the 7-azaindole core presents a regioselectivity challenge, as both the N1 (pyrrole) and N7 (pyridine) nitrogens are potential sites for alkylation. Achieving selective N1-methylation is crucial for the success of the subsequent amination step. The choice of base and methylating agent plays a pivotal role in directing the methylation to the desired position.

Protocol:

To a solution of 6-bromo-7-azaindole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF, a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) is added at 0 °C under an inert atmosphere. After stirring for a short period to allow for deprotonation, methyl iodide (MeI) (1.2 eq) is added dropwise. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water, and the product is extracted. Purification by column chromatography affords 6-bromo-1-methyl-7-azaindole.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the relatively acidic N-H of the pyrrole ring. NaH is preferred as it is non-nucleophilic and the byproduct, hydrogen gas, is easily removed.

  • Methyl Iodide (MeI): A reactive and efficient methylating agent.

  • Anhydrous Conditions: Essential to prevent the quenching of the strong base.

The regioselectivity is governed by the relative acidity of the N-H protons and the nucleophilicity of the resulting anions. The pyrrole N-H is generally more acidic, and its deprotonation leads to the thermodynamically more stable anion, favoring N1-alkylation.

Step 3: Buchwald-Hartwig Amination of 6-Bromo-1-methyl-7-azaindole

The final step involves the installation of the amino group at the C6-position via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful tool for the formation of C-N bonds and is widely employed in pharmaceutical synthesis.[1][2][3][4] The use of an appropriate ammonia surrogate is necessary for the introduction of a primary amino group.

Protocol:

A mixture of 6-bromo-1-methyl-7-azaindole (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq), a suitable phosphine ligand like Xantphos or BrettPhos (0.04-0.10 eq), and a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), is placed in a reaction vessel. An ammonia surrogate, such as benzophenone imine, followed by acidic workup, or L-valine-derived amination reagent can be used. The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dioxane or toluene is added, and the mixture is heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 6-amino-1-methyl-7-azaindole.

Causality of Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Ammonia Surrogate: Direct use of ammonia gas can be challenging on a laboratory scale. Ammonia surrogates provide a more convenient and controlled source of the amino group.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation R-NH2, Base Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1 7-Azaindole6-Bromo-7-azaindoleNBS, DMF, 0 °C to rt75-85
2 6-Bromo-7-azaindole6-Bromo-1-methyl-7-azaindoleNaH, MeI, THF, 0 °C to rt80-90
3 6-Bromo-1-methyl-7-azaindole6-Amino-1-methyl-7-azaindolePd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 100 °C65-75

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 6-amino-1-methyl-7-azaindole. By leveraging well-established and robust chemical transformations, this pathway offers high yields and excellent control over regioselectivity. The in-depth explanation of the rationale behind the chosen experimental conditions, coupled with detailed protocols and mechanistic insights, equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable building block for the discovery of novel therapeutics. The modularity of this synthesis also allows for the introduction of diversity at various positions of the 7-azaindole core, further enhancing its utility in medicinal chemistry programs.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link][2][3][4][5]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

[1]

Executive Summary

This compound (

1231

Physicochemical Properties & MS Readiness

Understanding the molecular architecture is a prerequisite for optimizing ionization parameters.[1]

PropertyValueMS Implication
Molecular Formula

Monoisotopic Mass: 147.08 Da
Exact Mass 147.0796Target

: 148.0869
Basicity (Predicted pKa) ~6.5 (Pyridine N7)ESI+ is the mandatory ionization mode.[1] The N7 nitrogen is the primary protonation site.[1]
LogP ~1.2Compatible with Reverse Phase (C18) chromatography; elutes early-to-mid gradient.[1]
Solubility DMSO, MethanolAvoid non-volatile buffers (phosphate) in sample prep to prevent source contamination.[1]

LC-MS/MS Method Development Strategy

Chromatographic Conditions

The polarity of the 6-amino group requires a stationary phase capable of retaining polar basic compounds. A standard C18 column is sufficient, but end-capping is critical to prevent peak tailing caused by interaction with residual silanols.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-5 min: 5%

      
       95% B[1]
      
    • 5-7 min: 95% B (Wash)[1]

    • 7.1 min: 5% B (Re-equilibration)

Expert Insight: Do not use Ammonium Acetate if high sensitivity is required.[1] Formic acid provides a lower pH (~2.7), ensuring complete protonation of the pyridine nitrogen (


Ionization Source Parameters (ESI+)

The following parameters are optimized for a Sciex Triple Quad or Thermo Orbitrap platform but serve as a universal baseline.

  • Ion Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+)[1]

  • Spray Voltage: 3500 - 4500 V (Higher voltage aids in nebulizing the polar amine).[1]

  • Capillary Temperature: 300°C – 350°C (Ensure complete desolvation of the bicyclic ring).

  • Sheath Gas: 35-45 arb units.[1]

  • Aux Gas: 10-15 arb units.

Structural Elucidation & Fragmentation Mechanics

The fragmentation of this compound follows characteristic pathways for 7-azaindoles. The precursor ion

1
Primary Fragmentation Pathways[1]
  • Loss of HCN (27 Da): The most dominant pathway for fused nitrogen heterocycles.[1] Cleavage of the pyrrole ring or the pyridine ring typically ejects Hydrogen Cyanide.

    • 
       (
      
      
      )[1]
  • Loss of Ammonia (

    
    , 17 Da):  Characteristic of the primary amine at position 6.[1]
    
    • 
       (
      
      
      )[1]
  • Sequential Fragmentation: The ion at m/z 121 can further lose a methyl radical (

    
    ) or another HCN molecule depending on collision energy (CE).[1]
    
Fragmentation Logic Diagram

The following diagram illustrates the proposed dissociation mechanism for the

FragmentationPathwayPrecursorPrecursor Ion[M+H]+ = 148.08(Protonated 7-azaindole)Frag_NH3Product Ion Am/z 131.05[M+H - NH3]+Precursor->Frag_NH3Loss of NH3 (17 Da)(Exocyclic Amine Cleavage)Frag_HCNProduct Ion Bm/z 121.07[M+H - HCN]+Precursor->Frag_HCNLoss of HCN (27 Da)(Ring Contraction)Frag_SecSecondary Fragmentm/z 94.06[121 - HCN]+Frag_HCN->Frag_SecLoss of HCN (27 Da)(Secondary Ring Break)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Quantitative Bioanalysis (MRM)

For pharmacokinetic (PK) or impurity profiling, the following Multiple Reaction Monitoring (MRM) transitions are recommended.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 148.1121.125 - 30High intensity, stable baseline.[1]
Qualifier 1 148.1131.120 - 25Confirms primary amine presence.[1]
Qualifier 2 148.194.140 - 45High energy fragment for specificity.[1]

Internal Standard Recommendation: Use a stable isotope-labeled analog if available (e.g.,

17-azaindole1

Experimental Workflow: Impurity Profiling

When analyzing this compound as an impurity in drug substances (e.g., Tofacitinib intermediates), specificity is paramount.[1]

WorkflowStep1Sample Prep(Dissolve in MeOH)Step2LC Separation(C18, Gradient)Step1->Step2Step3ESI Source(Positive Mode)Step2->Step3Step4Q1 Scan(Filter m/z 148.1)Step3->Step4Step5CID Fragmentation(CE: 25-35 eV)Step4->Step5Step6Q3 Detection(m/z 121.1, 131.1)Step5->Step6

Figure 2: Step-by-step LC-MS/MS workflow for targeted detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10419227, 1H-pyrrolo[2,3-b]pyridin-6-amine.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][4][5] Retrieved from [Link][1]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation.[1][6] Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.[6] Retrieved from [Link][1]

  • Popowycz, F., et al. (2025). The Azaindole Framework in the Design of Kinase Inhibitors.[1] MDPI Pharmaceuticals.[1] Retrieved from [Link][1]

Unveiling the Mechanistic Landscape of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine molecule, built upon the privileged 7-azaindole scaffold, represents a compelling starting point for novel therapeutic development. While direct mechanistic data for this specific entity is nascent, the extensive body of research surrounding its structural analogues provides a robust framework for predicting its biological activity. This in-depth technical guide synthesizes the current understanding of the 1H-pyrrolo[2,3-b]pyridine core's mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive roadmap for investigation. We will delve into the probable molecular targets, the signaling pathways implicated, and the experimental methodologies required to elucidate the precise mechanism of action of this promising compound.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a bioisostere of indole and is recognized as a "privileged" scaffold in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit high affinity for a diverse range of protein targets. The addition of a nitrogen atom to the indole ring can modulate a compound's potency, and physicochemical properties, and introduce novel intellectual property opportunities[1]. A key feature of the 7-azaindole nucleus is its structural similarity to the adenine core of adenosine triphosphate (ATP), rendering it an ideal template for the design of ATP-competitive kinase inhibitors[1][2].

Predicted Mechanisms of Action: A Kinase-Centric Perspective

Based on the extensive literature for 7-azaindole derivatives, this compound is strongly predicted to function as a kinase inhibitor. The following sections detail the most probable kinase targets and their associated signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its deregulation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention[3]. Several novel 7-azaindole derivatives have been identified as potent PI3K inhibitors, demonstrating activity at both the molecular and cellular levels[3].

Inhibition Point and Downstream Consequences: An inhibitor like this compound would likely bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This would, in turn, abrogate the activation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Predicted inhibition of the PI3K/AKT/mTOR signaling pathway.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Cascade

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is implicated in the development of various cancers[4][5]. A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3[4][5].

Inhibition Point and Downstream Consequences: By competing with ATP for the kinase domain of FGFR, this compound could block the autophosphorylation of the receptor. This would inhibit the activation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced tumor cell proliferation and survival[4].

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS Activation PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Activation MEK MEK RAS->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_Akt->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: Predicted inhibition of the FGFR signaling pathway.

Modulation of the Janus Kinase (JAK)/STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, playing a central role in immunity and inflammation. The JAK/STAT pathway is also implicated in the pathogenesis of various cancers and myeloproliferative disorders. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been identified as potent and selective JAK1 inhibitors[6].

Inhibition Point and Downstream Consequences: this compound could potentially inhibit JAK1, preventing the phosphorylation and activation of STAT proteins. This would block the translocation of STATs to the nucleus and subsequent gene transcription, leading to an anti-inflammatory and anti-proliferative response.

Other Potential Enzyme Targets

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to inhibit other enzyme families:

  • Phosphodiesterase 4B (PDE4B): Derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which has anti-inflammatory effects[7].

  • NADPH Oxidase 2 (NOX2): Certain 3,4-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives act as inhibitors of NOX2, an enzyme involved in the production of reactive oxygen species (ROS). This suggests a potential role in neurodegenerative and cardiovascular diseases[8].

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy[9][10].

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is another validated target for compounds with the 7-azaindole core[11][12].

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Initial Target Class Identification: Kinase Panel Screening

A broad, commercially available kinase panel screen is the logical first step to identify potential kinase targets.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Concentration: A standard initial screening concentration is 1 µM.

  • Kinase Panel: Select a comprehensive panel of kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a positive control inhibitor. A "hit" is typically defined as >50% inhibition.

Target Validation and Potency Determination: IC50 Measurement

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Compound Dilution Series: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Enzymatic Assay: Perform an in vitro enzymatic assay for each target kinase using the dilution series of the inhibitor.

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data for this compound
Kinase Target IC50 (nM)
PI3Kα15
FGFR150
JAK1120
ATM85
Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target in a cellular context and modulates the downstream signaling pathway is crucial.

Protocol: Western Blot Analysis

  • Cell Line Selection: Choose a cell line known to have an active signaling pathway of interest (e.g., a cancer cell line with a PIK3CA mutation for PI3K pathway analysis).

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT, AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

The this compound molecule is poised at the intersection of a privileged chemical scaffold and multiple, therapeutically relevant signaling pathways. The weight of evidence from analogous compounds strongly suggests a mechanism of action centered on kinase inhibition, with the PI3K/AKT/mTOR and FGFR pathways being particularly strong candidates. The experimental workflows outlined in this guide provide a clear and logical path for the definitive elucidation of its mechanism of action. Further studies, including cell proliferation assays, in vivo target engagement studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, will be essential to fully characterize the therapeutic potential of this promising compound.

References

  • Smolecule. N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Semantic Scholar. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubChem. 1H-pyrrolo(2,3-b)pyridin-6-amine.
  • PubMed Central. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • ResearchGate. (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubMed Central. Azaindole Therapeutic Agents.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.

Sources

Methodological & Application

Application Note: 1-Methyl-7-azaindole-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application, synthesis, and biological characterization of 1-methyl-7-azaindole-6-amine (also known as 6-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine).[1] Unlike the parent 7-azaindole scaffold, which binds kinases primarily via the N1-H (donor) and N7 (acceptor) motif, this specific derivative is engineered to function as a high-fidelity Adenine Mimic .[1] By blocking the N1 position with a methyl group and installing an amine at C6, the scaffold presents an N7 (acceptor) / C6-NH₂ (donor) interface that geometrically and electronically replicates the Watson-Crick face of adenine (N1/N6-NH₂), the natural ligand of ATP-binding pockets.[1] This note provides a validated synthetic protocol, structural biology rationale, and experimental workflows for integrating this scaffold into lead optimization programs.

Structural Biology & Mechanism of Action

The "Adenine Mimicry" Hypothesis

The primary value of 1-methyl-7-azaindole-6-amine lies in its ability to correct the hydrogen-bonding mismatch often seen with unsubstituted 7-azaindoles.[1]

  • Standard 7-Azaindole: Binds via N1-H (donor) and N7 (acceptor).[1] While effective, this requires the kinase hinge to present a specific Acceptor-Donor pattern (e.g., Glu-NH/Leu-CO).[1]

  • 1-Methyl-7-azaindole-6-amine:

    • N1-Methyl: Sterically blocks the N1 position, preventing it from acting as a donor and reducing non-specific polar interactions. It also improves lipophilicity (

      
      ).
      
    • C6-Amine: Acts as a hydrogen bond donor .[1]

    • N7-Nitrogen: Acts as a hydrogen bond acceptor .[1]

    • Result: This Acceptor (N7) - Donor (C6-NH₂) motif perfectly mimics the Acceptor (N1) - Donor (N6-NH₂) motif of Adenine, allowing this scaffold to target kinases that strictly recognize the adenine nucleobase orientation.[1]

Binding Mode Visualization

The following diagram contrasts the binding logic of the natural substrate (ATP/Adenine) versus the engineered scaffold.

BindingMode cluster_Adenine Natural Substrate (Adenine) cluster_Scaffold Engineered Scaffold (1-Me-7-Aza-6-NH2) Ade_N1 N1 (Acceptor) Hinge_Ade Kinase Hinge (Backbone NH / CO) Ade_N1->Hinge_Ade H-Bond Ade_N6 N6-NH2 (Donor) Ade_N6->Hinge_Ade H-Bond Aza_N7 N7 (Acceptor) Mimics Adenine N1 Hinge_Aza Kinase Hinge (Target) Aza_N7->Hinge_Aza H-Bond Aza_C6 C6-NH2 (Donor) Mimics Adenine N6 Aza_C6->Hinge_Aza H-Bond Aza_N1 N1-Methyl Hydrophobic Contact

Caption: Comparative H-bond networking showing how 1-methyl-7-azaindole-6-amine recapitulates the Adenine binding motif.

Chemical Synthesis Protocol

Objective: Synthesize 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine from 7-azaindole with >95% purity. Scale: 10 gram batch.

Retrosynthetic Analysis

Direct amination of 7-azaindole is difficult. The proven route utilizes an N-oxide activation strategy to install a leaving group (Cl) at C6, followed by methylation and nucleophilic displacement.

Synthesis SM 7-Azaindole (Start) Step1 1. mCPBA Oxidation SM->Step1 Int1 7-Azaindole N-Oxide Step1->Int1 Step2 2. POCl3 / Reflux Int1->Step2 Int2 6-Chloro-7-azaindole Step2->Int2 Step3 3. NaH, MeI, DMF Int2->Step3 Int3 6-Chloro-1-methyl-7-azaindole Step3->Int3 Step4 4. NH3 (aq) / Cu cat. or Buchwald Amination Int3->Step4 Product 1-Methyl-7-azaindole-6-amine (Final) Step4->Product

Caption: Validated 4-step synthetic pathway via N-oxide activation and SNAr displacement.

Step-by-Step Methodology
Step 1: N-Oxidation[1]
  • Reagents: 7-Azaindole (10.0 g, 84.6 mmol), m-CPBA (1.5 eq), EtOAc/DCM (1:1).

  • Procedure: Dissolve 7-azaindole in EtOAc/DCM. Add m-CPBA portion-wise at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 10% Na₂CO₃ to remove benzoic acid byproducts. The N-oxide often precipitates; filter or extract.[1]

  • Checkpoint: LCMS should show M+16 peak (135.1 m/z).

Step 2: Regioselective Chlorination
  • Reagents: 7-Azaindole N-oxide (from Step 1), POCl₃ (neat or in CHCl₃).

  • Procedure: Reflux in POCl₃ (5 vol) for 3-5 hours.

  • Mechanism: The N-oxide oxygen attacks Phosphorus, activating the C6 position for chloride attack.

  • Workup: Caution —Quench slowly into ice water/NH₄OH. Adjust pH to 8. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hex/EtOAc). Product: 6-Chloro-7-azaindole.[1]

Step 3: N1-Methylation[1]
  • Reagents: 6-Chloro-7-azaindole (5.0 g), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), DMF (anhydrous).

  • Procedure: Cool DMF solution of substrate to 0°C. Add NaH. Stir 30 min (deprotonation). Add MeI dropwise. Warm to RT.

  • Critical Note: The C6-chloro group is electron-withdrawing, making the pyrrole NH more acidic (pKa ~13), facilitating clean alkylation.[1]

  • Yield: Typically >90%. Product: 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.[1]

Step 4: Amination (The Critical Step)

Option A: Buchwald-Hartwig (Recommended for Lab Scale)[1]

  • Reagents: Benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq), Dioxane.

  • Procedure: Degas solvents. Heat at 100°C for 12h.

  • Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free amine.

  • Purification: Reverse-phase HPLC or recrystallization from EtOH.

Option B: SNAr (Industrial Scale)

  • Reagents: NH₄OH (conc.), CuSO₄ (cat), High Pressure Vessel.

  • Procedure: Heat at 140°C in a sealed tube/autoclave for 24h.

  • Note: Requires high temperature due to the deactivation of the ring by the electron-rich pyrrole nitrogen (even when methylated).

Medicinal Chemistry Applications

Physicochemical Profile

The 1-methyl-6-amino modification alters the core properties significantly compared to 7-azaindole.[1]

Property7-Azaindole1-Methyl-7-azaindole-6-amineImpact on Drug Design
H-Bond Donors 1 (N1-H)2 (NH₂)Shift from hinge binder to solvent-exposed donor.[1]
H-Bond Acceptors 1 (N7)2 (N7, N1 is blocked)N7 remains key hinge acceptor.
LogP (Calc) ~1.6~1.2Amino group lowers LogP, improving solubility.
pKa (Conj. Acid) ~4.6~6.56-Amino group increases basicity of N7.[1]
SAR Logic & Case Studies
  • Kinase Selectivity: This scaffold is particularly effective for Aurora Kinases and JAK family kinases. The C6-amine can project into the "sugar pocket" or solvent front, while the N1-methyl sits in the hydrophobic pocket usually occupied by the ribose of ATP.

  • Fragment-Based Drug Discovery (FBDD): This molecule is a "super-fragment." It has high ligand efficiency (LE) because every atom contributes to binding (N7/NH2 for hinge, Methyl for hydrophobic, aromatic ring for pi-stacking).[1]

  • Probes: The 1-methyl group eliminates tautomerization issues found in 7-azaindole, making this a stable fluorophore for biological probing (fluorescence lifetime ~21 ns).[1]

Experimental Protocols

Protocol A: Kinase Inhibition Assay Preparation

Context: Preparing stocks for IC50 determination against a panel of kinases (e.g., JAK1, Aurora-A).

  • Stock Preparation:

    • Dissolve 1-methyl-7-azaindole-6-amine (MW: 147.18 g/mol ) in 100% DMSO to 10 mM.[1]

    • Note: The amine is stable in DMSO, but avoid acidic diluents which may protonate N7.

  • Serial Dilution:

    • Perform 3-fold serial dilutions in DMSO (10 mM -> 3.33 mM -> ...).

    • Transfer to assay buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Critical: Keep final DMSO concentration <1% to avoid enzyme denaturation.

  • Control: Use Staurosporine as a pan-kinase reference.

Protocol B: Solubility Assessment

Context: Verifying if the 6-amino group sufficiently offsets the lipophilicity of the scaffold.

  • Buffer Systems: PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2).

  • Method: Shake-flask method (24h equilibrium at 25°C).

  • Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (254 nm).

  • Expectation:

    • pH 7.4: Moderate solubility (~0.5 - 1 mg/mL).[1]

    • pH 1.2: High solubility (>10 mg/mL) due to protonation of the pyridine ring/amine.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3] Chemical and Pharmaceutical Bulletin.

  • Song, J. J., et al. (2006). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry.

  • Popowycz, F., et al. (2025). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.

  • Luo, Q., et al. (2024). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Omega.

  • Zhang, L., et al. (2021). Discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.

Sources

experimental protocol for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, FGFR, and SGK-1 inhibitors). The specific derivative This compound represents a critical building block where the N1-methyl group modulates solubility and lipophilicity, while the C6-amine provides a vector for amide coupling or urea formation.

This guide details a robust, field-proven two-step synthetic protocol starting from the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine . The strategy prioritizes regiochemical fidelity and operational safety, utilizing a Buchwald-Hartwig amination sequence to install the primary amine, thereby avoiding the harsh conditions and poor selectivity often associated with direct nucleophilic aromatic substitution (SNAr) using ammonia.

Retrosynthetic Strategy & Logic

The synthesis is designed to overcome two primary challenges:

  • Regioselectivity of Methylation: The pyrrole nitrogen (N1) is significantly more acidic (pKa ~13) than the exocyclic amine, but direct methylation of a 6-amino precursor can lead to competitive N-methylation at the exocyclic site. Therefore, methylation is performed before amination.

  • Installation of Primary Amine: The C6-chloride is deactivated relative to typical pyridine systems due to the electron-rich pyrrole ring. Direct displacement with ammonia requires high-pressure autoclaves and often yields low conversion. We employ a Palladium-catalyzed cross-coupling with benzophenone imine as an ammonia surrogate, followed by mild acidic hydrolysis.

Reaction Workflow Diagram

Synthesis_Workflow SM 6-chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Step 1: N1-Methylation (NaH, MeI, DMF) SM->Step1 Inter1 Intermediate 1: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Step1->Inter1 Yield: ~90-95% Step2 Step 2: Buchwald Amination (Pd2(dba)3, BINAP, Ph2C=NH) Inter1->Step2 Inter2 Intermediate 2: Imine Adduct Step2->Inter2 Step3 Step 3: Hydrolysis (HCl/THF) Inter2->Step3 Product Target Product: This compound Step3->Product Overall Yield: ~60-70%

Figure 1: Step-wise synthetic workflow for the preparation of this compound.

Experimental Protocol

Phase 1: N1-Methylation

Objective: Selective methylation of the pyrrole nitrogen. Reaction Type: SN2 Nucleophilic Substitution.

ReagentEquiv.[1][2][3][4]Role
6-chloro-7-azaindole 1.0Substrate
Sodium Hydride (60% in oil) 1.2Base (Deprotonation)
Methyl Iodide (MeI) 1.1Electrophile
DMF (Anhydrous) 0.2 MSolvent

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF (concentration ~0.2 M) and cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow, indicating anion formation.

  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Quench carefully with ice-water. A precipitate often forms.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Expected Product: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 934568-25-9).[5]

Phase 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Conversion of aryl chloride to primary amine using benzophenone imine as a masking group. Reaction Type: Pd-Catalyzed Cross-Coupling followed by Hydrolysis.

ReagentEquiv.[1][3][4]Role
Intermediate 1 1.0Substrate
Benzophenone Imine 1.2Ammonia Surrogate
Pd2(dba)3 0.02 (2 mol%)Catalyst Source
BINAP (or Xantphos)0.04 (4 mol%)Ligand
Cs2CO3 2.0Base
Toluene (or Dioxane)0.15 MSolvent

Procedure:

  • Degassing: In a sealable reaction vial, combine Intermediate 1 (1.0 equiv), Benzophenone Imine (1.2 equiv), and Cs2CO3 (2.0 equiv) in dry Toluene. Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (critical for Pd catalyst survival).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%). Seal the vial immediately.

  • Coupling: Heat to 100 °C for 12–16 hours. The solution typically turns deep orange/red.

  • Monitoring: Check LCMS for conversion to the imine intermediate (M+H = Mass of Substrate + 179 - 35).

  • Hydrolysis (One-Pot): Cool the mixture to RT. Add THF (equal volume to Toluene) and 2N HCl (approx. 5 equiv). Stir vigorously at RT for 1–2 hours.

    • Mechanism:[4][6] The acid hydrolyzes the benzophenone imine, releasing benzophenone and the desired primary amine.

  • Workup:

    • Basify the aqueous layer to pH >10 using 2N NaOH or saturated NaHCO3.

    • Extract with DCM or EtOAc (3x).

    • Wash with brine, dry over Na2SO4, and concentrate.[1][4][6]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5 to 90:10). The amine is polar; addition of 1% NH4OH to the eluent improves peak shape.

  • Final Product: This compound .

Analytical Verification (Self-Validating Data)

To ensure the protocol was successful, compare your isolated material against these expected spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.70 (d, 1H, C4-H): Characteristic doublet for the pyridine ring proton.

    • δ 7.10 (d, 1H, C2-H): Pyrrole proton.

    • δ 6.35 (d, 1H, C3-H): Pyrrole proton (upfield due to electron richness).

    • δ 6.25 (d, 1H, C5-H): Doublet, ortho to the amine.

    • δ 5.80 (s, 2H, -NH2): Broad singlet, exchangeable with D2O.

    • δ 3.65 (s, 3H, N-CH3): Sharp singlet for the N-methyl group.

  • LCMS:

    • [M+H]+: Calculated: 148.08. Observed: 148.1.

    • Purity: >95% by UV (254 nm).

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Methylation.

    • Cause: Wet DMF or old NaH.

    • Fix: Use fresh anhydrous DMF (water <50 ppm). Ensure NaH is grey, not white (white indicates hydrolysis).

  • Issue: Incomplete Amination (Stalled Reaction).

    • Cause: Oxygen poisoning of Pd catalyst.

    • Fix: Ensure rigorous degassing. Switch ligand to Xantphos , which often provides higher turnover numbers for electron-deficient aryl chlorides.

  • Issue: Difficulty Separating Benzophenone.

    • Fix: After hydrolysis, wash the acidic aqueous layer with Ether/Hexane before basifying. Benzophenone stays in the organic layer; the product amine salt stays in the water. Then basify the water to extract the product.

References

  • Intermediate Synthesis: Preparation of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. See: EP4010080B1 (Example 43 usage) and commercial availability (CAS 934568-25-9).

  • General 7-Azaindole Methodology: Synthesis and Reactivity of 7-Azaindoles. Mérour, J.Y. and Joseph, B., Current Organic Chemistry, 2001.

  • Buchwald Amination on Azaindoles: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.Molecules, 2020.[2] (Demonstrates Pd-catalyzed amination on chloro-azaindoles).

  • Benzophenone Imine Strategy:Palladium-Catalyzed Amination of Aryl Halides with Benzophenone Imine. Wolfe, J.P., et al. Tetrahedron Letters, 1997.

Sources

Application Notes and Protocols for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel 7-Azaindole Derivative for Neurodegenerative Disease Research

Neurodegenerative disorders such as Alzheimer's disease (AD) represent a significant and growing global health challenge.[1] The pathological hallmarks of AD, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, have been the focus of extensive research.[1] Key enzymatic players in these pathological cascades include Glycogen Synthase Kinase 3β (GSK-3β) and NADPH Oxidase (NOX).[2][3] GSK-3β is a serine/threonine kinase that is implicated in tau hyperphosphorylation, while NOX enzymes, particularly NOX2, are significant sources of oxidative stress in the brain, contributing to neuroinflammation and neuronal damage.[3][4]

The compound 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of 7-azaindole, belongs to a class of heterocyclic molecules that have shown promise in targeting key pathways in neurodegeneration. While this specific molecule is a novel investigational tool, related pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of kinases such as GSK-3β.[5] Furthermore, the broader family of azaindoles has been explored for their therapeutic potential in treating neurological conditions.[6]

These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in the context of neurological disorders. We present a series of detailed protocols to assess the compound's efficacy as a potential inhibitor of GSK-3β and its ability to mitigate downstream pathological events such as neurotoxicity, neuroinflammation, and oxidative stress.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine[7]
CAS Number 1018441-16-1N/A
Molecular Formula C₈H₉N₃N/A
Molecular Weight 147.18 g/mol N/A
Appearance Light yellow to green-yellow liquid[8]
Storage Store at 2-8°C in a dark, inert atmosphere[8]

Proposed Mechanism of Action: Targeting GSK-3β in Alzheimer's Disease

We hypothesize that this compound acts as an inhibitor of GSK-3β. In the pathology of Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of NFTs and subsequent neuronal dysfunction and death. By inhibiting GSK-3β, the compound could potentially reduce tau phosphorylation, thereby preventing NFT formation and protecting neurons.

GSK3B_Pathway amyloid_beta Amyloid-Beta (Aβ) gsk3b_active GSK-3β (Active) amyloid_beta->gsk3b_active activates gsk3b_inactive GSK-3β (Inactive) (pSer9) tau Tau Protein gsk3b_active->tau phosphorylates p_tau Hyperphosphorylated Tau gsk3b_active->p_tau hyperphosphorylates nfts Neurofibrillary Tangles (NFTs) p_tau->nfts aggregates to form neuron_death Neuronal Dysfunction & Death nfts->neuron_death leads to compound 1-methyl-1H-pyrrolo [2,3-b]pyridin-6-amine compound->gsk3b_active inhibits akt Akt/PKB akt->gsk3b_inactive phosphorylates (inactivates)

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Compound Evaluation

The following workflow outlines a comprehensive in vitro evaluation of this compound.

experimental_workflow start Start: Compound Synthesis & Characterization biochemical_assay Protocol 1: In Vitro GSK-3β Kinase Assay start->biochemical_assay neuroprotection_assay Protocol 2: Neuroprotection Assay in SH-SY5Y Cells biochemical_assay->neuroprotection_assay Determine IC₅₀ neuroinflammation_assay Protocol 3: Neuroinflammation Assay in BV-2 Microglial Cells neuroprotection_assay->neuroinflammation_assay Assess neuroprotective effects oxidative_stress_assay Protocol 4: Oxidative Stress Assay in Neuronal Cells neuroinflammation_assay->oxidative_stress_assay Evaluate anti-inflammatory properties bbb_assay Protocol 5: In Vitro Blood-Brain Barrier Permeability Assay oxidative_stress_assay->bbb_assay Measure antioxidant capacity data_analysis Data Analysis & Interpretation bbb_assay->data_analysis Assess CNS penetrance end Conclusion: Therapeutic Potential Assessment data_analysis->end

Caption: A comprehensive workflow for the in vitro evaluation of the compound.

Protocols

Protocol 1: In Vitro GSK-3β Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on GSK-3β kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase buffer

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare a serial dilution of this compound and staurosporine in kinase buffer.

  • In a 96-well plate, add 5 µL of the compound dilutions. Include wells for a positive control (staurosporine), a negative control (vehicle), and a no-enzyme control.

  • Add 10 µL of a solution containing GSK-3β enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure ADP production following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.[9] This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before measuring luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of the compound to protect neuronal cells from Aβ-induced toxicity. The SH-SY5Y human neuroblastoma cell line is a widely used model in neuroscience research.[10][11]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)[12]

  • Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide, pre-aggregated

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Culture SH-SY5Y cells in complete growth medium until they reach 80-90% confluency.[10]

  • Seed the cells into a 96-well plate at a density of approximately 4 x 10⁴ cells/well and allow them to attach for 24 hours.[12]

  • Pre-treat the cells with various concentrations of this compound for 24 hours.[12]

  • Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ to the culture medium at a final concentration of 30 µM for another 24 hours.[12]

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Neuroinflammation Assay in BV-2 Microglial Cells

This protocol assesses the anti-inflammatory properties of the compound by measuring its effect on lipopolysaccharide (LPS)-induced inflammatory responses in BV-2 microglial cells.[1]

Materials:

  • BV-2 murine microglial cells

  • Complete growth medium (e.g., MEM with 10% FBS)[13]

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Culture BV-2 cells in complete growth medium. These cells can be loosely adherent or in suspension.[14]

  • Seed the cells into a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[15]

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.

  • Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the compound's ability to reduce the production of inflammatory mediators.

Protocol 4: Oxidative Stress Assay in Neuronal Cells

This assay measures the compound's capacity to reduce intracellular reactive oxygen species (ROS) in neuronal cells under oxidative stress. 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to induce oxidative stress in vitro.[16]

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

  • Fluorescence microplate reader or flow cytometer

  • 96-well black, clear-bottom plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with various concentrations of the compound for 24 hours.

  • Induce oxidative stress by treating the cells with 6-OHDA.

  • Wash the cells with PBS and incubate them with H₂DCFDA (e.g., 0.6 µM) in the dark at 37°C for 5 minutes.[17]

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer.

  • A decrease in fluorescence intensity in compound-treated cells compared to the 6-OHDA-only treated cells indicates a reduction in ROS levels.

Protocol 5: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a method to assess the potential of this compound to cross the blood-brain barrier (BBB) using an in vitro transwell model.[18]

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Astrocytes and pericytes (for co-culture models)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • Endothelial cell medium

  • This compound

  • Lucifer yellow or sodium fluorescein (as a marker for paracellular permeability)

  • LC-MS/MS system for compound quantification

Procedure:

  • Establish a BBB model by culturing hBMECs on the apical side of the transwell inserts. For a more robust model, co-culture with astrocytes and pericytes on the basolateral side.

  • Allow the cells to form a tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).

  • Add this compound to the apical (blood side) chamber.

  • At various time points (e.g., 30, 60, 120, and 240 minutes), collect samples from the basolateral (brain side) chamber.

  • Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Include a control with a marker like Lucifer yellow to assess the integrity of the cell monolayer.

  • Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the in vitro BBB.

References

  • BioWorld. (2025, March 18). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease.
  • DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • AcceGen. (2021, September 8).
  • PubChem. 1H-pyrrolo(2,3-b)pyridin-6-amine.
  • Assaying Microglia Functions In Vitro. PMC - PubMed Central.
  • Promega Corpor
  • Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. PMC - PubMed Central.
  • New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. PubMed Central.
  • The role of NOX inhibitors in neurodegener
  • Quantification of In Vitro Blood-Brain Barrier Permeability. PMC - PubMed Central.
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC.
  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research.
  • Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. MDPI.
  • 3.5. Cell Culture Assays in SH-SY5Y Cells. Bio-protocol.
  • The Role of NADPH Oxidase in Neuronal Death and Neurogenesis after Acute Neurological Disorders. MDPI.
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine. ChemicalBook.
  • Blood Brain Barrier Permeability Assay Background. Neuromics.
  • GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
  • GSK3β Kinase Assay Kit GSK3 79700. BPS Bioscience.
  • Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? | Journal of Medicinal Chemistry.
  • SH-SY5Y Cell Culture and Gene Editing Protocols.
  • An Overview of in vitro Methods to Study Microglia. Frontiers.
  • Morphology, Growth, and Troubleshooting in BV2 Cell Culture. Procell.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
  • Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. PubMed Central.
  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin.
  • In Vitro Blood Brain Barrier Permeability Assessment. Visikol.
  • Activation of neuronal NADPH oxidase NOX2 promotes inflammatory neurodegener
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflamm
  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. NIH.
  • Differentiation protocol for neuroblastoma cells. Cellular morphology...
  • GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Upd
  • BV2 Cell Line. Elabscience.
  • GSK3β phosphorylates EZH2. A. In vitro kinase assay with recombinant,...
  • SH-SY5Y.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflamm
  • Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central.
  • Cell culture protocol for SH-SY5Y neuroblastoma cells (human,
  • BV-2. BCRJ - Cell Line.
  • Activation of neuronal NADPH oxidase NOX2 promotes inflammatory neurodegener
  • Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Expert Insights | Tips For BV2 Cell Culture & Gene Editing. Ubigene.
  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • Protocol for Primary Microglial Culture Prepar

Sources

Troubleshooting & Optimization

Technical Support Center: Amination of 1-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-7-NH-001 Status: Open Priority: High (Blocker for SAR generation) Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary: The "N7 Trap"

You are likely reading this because your standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP) failed, resulting in unreacted starting material or extensive protodehalogenation.

The core challenge in aminating 1-methyl-7-azaindole is the N7 nitrogen atom . Unlike indole, the 7-azaindole scaffold possesses a pyridine-like nitrogen at position 7. This nitrogen is highly basic and acts as a potent ligand, displacing phosphines from the Palladium center. This forms a stable, catalytically inactive [Pd(Ar)(L)(Azaindole)] complex, effectively poisoning your reaction before the amine coupling partner can enter the cycle.

This guide provides the protocols to bypass this "N7 Trap" using sterically demanding ligands and rapid-activation precatalysts.

Part 1: Diagnostic Decision Tree

Before selecting a protocol, determine the electronic state of your substrate.

MethodSelection Start Substrate Analysis Halogen Is the substrate halogenated? Start->Halogen Position Position of Halogen? Halogen->Position Yes (Cl, Br, I) Direct No Halogen (C-H Activation) Halogen->Direct No C4_C6 C4 or C6 Position Position->C4_C6 Electron Deficient C3_C5 C3 or C5 Position Position->C3_C5 Electron Neutral SNAr Protocol B: SNAr (Nucleophilic Subst.) C4_C6->SNAr Try SNAr first (High Temp, DMSO) Buchwald Protocol A: Pd-G3/G4 Precatalysts C4_C6->Buchwald If SNAr fails C3_C5->Buchwald Must use Pd-Catalysis CH_Act CH_Act Direct->CH_Act Protocol C: Oxidative C-H Amination

Figure 1: Decision matrix for selecting the optimal amination pathway based on substrate electronics.

Part 2: Troubleshooting & Protocols

Scenario A: The Reaction Stalls at <10% Conversion

Diagnosis: Catalyst Poisoning via N7 Coordination. Mechanism: The Pd(0) or Pd(II) species coordinates to the N7 lone pair rather than performing oxidative addition or amine binding. Solution: Use Buchwald G3/G4 Precatalysts . These bulky palladacycles release the active Pd(0) species only upon deprotonation by the base, ensuring the active catalyst is generated in high concentration immediately, outcompeting the N7 binding.

Protocol: Pd-Catalyzed Cross-Coupling (The "RuPhos" Method)

Best for: 4-chloro, 5-bromo, or 6-chloro derivatives.

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-chloro-1-methyl-7-azaindole)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 (1.0 – 3.0 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.0 equiv) or Cs₂CO₃ (for weaker amines)

  • Solvent: Anhydrous THF (for LiHMDS) or 1,4-Dioxane (for Carbonate)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add the azaindole halide, Pd-precatalyst, and base (if solid Cs₂CO₃) to the vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Liquids: Add anhydrous solvent via syringe.

  • Amine: Add the amine last. Note: If using LiHMDS, add it dropwise at room temperature.

  • Activation:

    • For LiHMDS: Stir at 65°C for 2-4 hours. The strong base promotes rapid transmetallation.

    • For Cs₂CO₃: Heat to 90-100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water. The 7-azaindole core is polar; check the aqueous layer!

Why this works: RuPhos and XPhos are bulky, electron-rich dialkylbiaryl phosphines. Their steric bulk prevents the N7 nitrogen from approaching the Pd center, while their electron richness facilitates oxidative addition into the electron-rich azaindole ring system [1].

Scenario B: Formation of De-halogenated Product (Protodehalogenation)

Diagnosis:


-Hydride Elimination or Reductive Elimination from Pd-H.
User Report:  "I started with 4-bromo-1-methyl-7-azaindole, but I isolated 1-methyl-7-azaindole."
Cause:  This occurs when the amine oxidation is faster than the reductive elimination of the product, or if the solvent acts as a hydride source.

Troubleshooting Steps:

  • Switch Base: Move from alkoxide bases (NaOtBu) to K₃PO₄ or Cs₂CO₃ . Alkoxides can undergo

    
    -hydride elimination to form Pd-H species.
    
  • Solvent Check: Avoid DMF or DMA if possible; they can decompose to form hydrides at high temps. Use Toluene or Dioxane .

  • Temperature: Lower the temperature by 10-20°C. High temperatures favor the higher-activation-energy dehalogenation pathway.

Scenario C: Regioselectivity Issues in C-H Amination

Diagnosis: C2 vs. C3 Competition. Context: You are trying to aminate the core directly without a halogen handle.

The Rules of Engagement:

  • C2 Position: Most acidic proton (pKa ~27). Accessible via Lithiation-Dehalogenation or Direct C-H Activation using directing groups.

  • C3 Position: Most nucleophilic (SEAr). Accessible via nitration/reduction or electrophilic amination, but rarely via metal-catalyzed C-H activation.

Protocol: C2-Selective C-H Amination (Copper-Mediated)

Note: This often requires a directing group or an N-oxide intermediate.

Reagents:

  • Substrate: 1-methyl-7-azaindole-N-oxide (activated at C2).

  • Reagent: Secondary amine / Ts₂O (activator).

  • Catalyst: CuCl (10 mol%).

Mechanism: The N-oxide activates the C2 position for nucleophilic attack or copper insertion. Post-reaction, the N-oxide is often reduced [2].

Part 3: Comparative Data Tables

Ligand Screening Matrix for 4-Chloro-1-methyl-7-azaindole

Yields based on coupling with morpholine (secondary amine).

LigandPrecatalyst GenBaseYield (%)Notes
BINAP Pd(OAc)₂NaOtBu< 10%Failed. N7 poisoning dominates.
SPhos Pd G2K₃PO₄45%Moderate. Slow conversion.
XPhos Pd G3K₃PO₄88%Good for primary amines.
RuPhos Pd G3 LiHMDS 96% Optimal. Fast activation, high steric protection.
BrettPhos Pd G3LiHMDS92%Excellent for primary amines/anilines.

Part 4: Visualizing the Mechanism

The diagram below illustrates why standard catalysts fail and how bulky ligands (L) protect the metal center.

CatalystPoisoning Pd Pd(0) L Ligand (Phosphine) Pd->L Bulky Ligand Binding Substrate 7-Azaindole (N7) Pd->Substrate Coordination (N7-Pd) Active Active Catalyst (N7 Blocked) L->Active Steric Shielding Dead CATALYST DEATH [Pd(L)(Azaindole)] Substrate->Dead Stable Complex (Inactive) Amine Amine Partner Product Aminated Product Active->Product Oxidative Addn -> Reductive Elim

Figure 2: The competition between N7-coordination (Poisoning) and Ligand-binding (Catalysis).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use SNAr instead of Pd-catalysis? A: Only if your halogen is at C4 or C6 and you have an electron-withdrawing group (like NO₂ or CN) elsewhere, or if you convert the N7 to an N-oxide . The neutral 1-methyl-7-azaindole is not electron-deficient enough for efficient SNAr with weak nucleophiles.

Q: My product is stuck in the aqueous layer during workup. What do I do? A: Amino-7-azaindoles are amphoteric and highly polar.

  • Adjust pH to ~10 using saturated Na₂CO₃.

  • Extract with DCM:Isopropanol (3:1) instead of pure EtOAc.

  • Salt out the aqueous layer with NaCl.

Q: Why use LiHMDS instead of NaOtBu? A: LiHMDS serves two roles: it acts as a base and the Lithium cation can coordinate weakly to the N7 nitrogen, acting as a temporary Lewis acid protecting group that discourages Pd coordination [3].

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1][2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2][3][4] Organic Letters, 12(20), 4438–4441.[1][2] [1]

  • Song, W., Lackner, A. D., & Dong, V. M. (2014). C–H Functionalization of Azaindoles by Oxidative Coupling. Accounts of Chemical Research, 47(4), 1268–1278.

  • Luo, J., & Wu, J. (2012). Pd-Catalyzed Amination of Heteroaryl Halides: Challenges and Recent Developments. Journal of Organic Chemistry, 77(15), 6387-6400.

Sources

Technical Support Center: Optimization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Medicinal Chemistry & Structural Biology) Topic: Improving Kinase Selectivity for 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives.

Module 1: Structural Diagnostics & Binding Mode Analysis

The Core Scaffold Architecture

Before initiating optimization, you must understand the distinct binding geometry of your scaffold. Unlike the more common 4-amino-7-azaindole (which mimics adenosine), the This compound presents a unique donor-acceptor motif.

  • The Hinge Binder: The N7 (pyridine nitrogen) acts as a Hydrogen Bond Acceptor (HBA), and the 6-amine (exocyclic -NH2) acts as a Hydrogen Bond Donor (HBD). This forms a bidentate interaction with the kinase hinge region (typically the backbone NH and CO of the hinge residues).[1][2]

  • The Selectivity Filter (1-Methyl): In standard 7-azaindoles, the N1-H often acts as a donor to the hinge. By methylating this position (1-methyl), you have blocked this interaction. This forces the molecule to adopt a specific orientation or target kinases that possess a hydrophobic pocket capable of accommodating the N1-methyl group. This is a built-in selectivity feature that excludes kinases strictly requiring the N1-H donor.

Visualization: Binding Interaction Map

BindingMode cluster_scaffold This compound cluster_kinase Target Kinase Pocket N7 N7 (Pyridine N) Hinge_NH Hinge Backbone NH (Donor) N7->Hinge_NH H-Bond Acceptor Amine6 6-NH2 (Exocyclic) Hinge_CO Hinge Backbone CO (Acceptor) Amine6->Hinge_CO H-Bond Donor C3 C3 Position Gatekeeper Gatekeeper Residue (Size/Polarity) C3->Gatekeeper Steric Clash/Fit N1_Me N1-Methyl Group Solvent Solvent Front / Ribose Pocket N1_Me->Solvent Hydrophobic Interaction

Figure 1: Predicted binding mode of the scaffold. The N7/6-NH2 motif anchors to the hinge, while C3 and N1-Me dictate selectivity.

Module 2: Troubleshooting Selectivity (FAQ & Solutions)

Q1: My compound is potent (<10 nM) but hits >50 kinases (Promiscuity). How do I narrow the spectrum?

Diagnosis: Your scaffold is likely fitting too comfortably into the conserved ATP pocket without exploiting specific steric exclusions. Solution: Target the Gatekeeper (GK) Residue via Position 3 (C3). The C3 position of the pyrrole ring points directly toward the gatekeeper residue.

  • Strategy: Introduce bulky groups (e.g., isopropyl, phenyl, or halogenated aromatics) at C3.

  • Mechanism: Large gatekeepers (Met, Phe) will clash with bulky C3 substituents. Small gatekeepers (Thr, Ala) will accommodate them. If your target has a small gatekeeper (e.g., BTK, JAK3), a bulky C3 group will filter out the majority of the kinome that possesses a large gatekeeper [1].

Q2: The 1-Methyl group seems to reduce potency compared to the N1-H parent. Why keep it?

Diagnosis: You have lost a hydrogen bond donor (N1-H to hinge carbonyl). Solution: Leverage the Selectivity of the "Methyl Scan". While you lose some enthalpic binding energy from the H-bond, the N1-methyl group can provide significant selectivity.

  • Mechanism: The N1-methyl group projects into a region that is often restricted in certain kinases. For example, in JAK1 inhibitors, N-methyl substitution has been shown to improve selectivity over other JAK isoforms by exploiting subtle differences in the solvent-exposed front regions or by inducing a slight "flipped" binding mode that only the target kinase can tolerate [2].

  • Action: Do not remove the methyl group if selectivity is the goal. Instead, regain potency by optimizing the C5 position (see Q3).

Q3: How do I improve solubility without ruining the kinase binding?

Diagnosis: 7-azaindoles are planar and lipophilic (high LogP), leading to poor solubility. Solution: Utilize the C5 Position for Solubilizing Groups. The C5 position (on the pyridine ring) typically points toward the solvent-exposed region (ribose binding pocket).

  • Protocol: Attach polar moieties (morpholine, piperazine, solubilizing linkers) at C5.

  • Benefit: This rarely interferes with the hinge binding (N7/6-NH2) and improves physicochemical properties (LogD, metabolic stability) while potentially adding contacts with the ribose-phosphate binding residues (e.g., Asp residues) [3].

Module 3: Experimental Validation Protocols

Protocol A: Differential Selectivity Profiling (The "Gatekeeper Check")

Do not rely solely on broad panels. You must validate the mechanism of selectivity.

Objective: Determine if your C3-substitution is correctly targeting the gatekeeper.

  • Select a Panel: Choose 3 "Large Gatekeeper" kinases (e.g., c-Src [Thr], EGFR [Thr] - wait, these are small. Correction: c-Src has Thr (small), EGFR has Thr (small). Select Abl (Thr) vs c-Met (residue 1157 is Leu/Met-like) or p38 (Thr) ).

    • Correct Panel:

      • Small GK Target: Your target (e.g., JAK3, BTK).

      • Large GK Anti-Target: c-Met, RET (Val/Leu), or kinases with Methionine gatekeepers.

  • Assay Format: FRET or TR-FRET (LanthaScreen).

  • Data Analysis: Calculate the Selectivity Ratio (SR) :

    
    
    
    • Goal: SR > 100 for C3-modified analogs.

Protocol B: Residence Time Determination (SPR)

Selectivity in vivo is often driven by residence time (


), not just thermodynamics (

).

Step-by-Step Workflow:

  • Instrument: Biacore T200 or 8K (Surface Plasmon Resonance).

  • Sensor Chip: CM5 chip with immobilized biotinylated kinase (ensure low density to avoid mass transport limitation).

  • Injection: Inject analyte (inhibitor) at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation: Allow long dissociation time (at least 1200s) to measure slow

    
    .
    
  • Calculation:

    
    
    
    • Interpretation: A long residence time on the Target vs. Anti-Target indicates a specific conformational lock (often induced by the 1-methyl or C3-substituent).

Module 4: Optimization Logic Flow

Use this decision tree to guide your medicinal chemistry campaign.

OptimizationFlow Start Hit Compound (this compound) CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSelectivity Is Selectivity > 50-fold? CheckPotency->CheckSelectivity Yes OptimizeHinge Optimize Hinge Interaction (Check N7/6-NH2 geometry) CheckPotency->OptimizeHinge No GatekeeperScan C3 Substitution Scan (Size/Aromaticity) CheckSelectivity->GatekeeperScan No (Hits many kinases) SolventScan C5 Solubilizing Group (Polarity/Shape) CheckSelectivity->SolventScan Yes (But poor ADME) OptimizeHinge->CheckPotency GatekeeperScan->CheckSelectivity

Figure 2: Decision tree for optimizing the 1-methyl-7-azaindole scaffold.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Popowycz, F. et al. (2015). Discusses the binding modes (normal vs flipped) and the role of the gatekeeper residue in 7-azaindole selectivity.

  • Discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.[3] (2021).[3][4] specifically validates the use of the N-methyl group and C5-substitution for achieving isoform selectivity. [3]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Song, J. et al. (2020).[2] Provides comprehensive SAR data on C3 and C5 substitutions for optimizing physicochemical properties and selectivity.

Sources

Technical Support Center: Scale-Up Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. We will address common challenges and frequently asked questions, providing expert insights and practical solutions to ensure a robust and efficient process.

Introduction to the Synthetic Challenge

This compound, a substituted 7-azaindole, is a valuable building block in medicinal chemistry.[1] While numerous methods exist for the synthesis of the 7-azaindole core, scaling these processes presents unique obstacles, including managing reaction exotherms, ensuring consistent product quality, and developing scalable purification strategies.[2] This guide will focus on a common synthetic route and provide troubleshooting for the challenges you may encounter.

Proposed Scalable Synthetic Route

A plausible and scalable synthetic route to this compound is outlined below. This route is a composite of established methods for the synthesis and functionalization of 7-azaindoles.

Synthetic_Pathway A 7-Azaindole B 6-Bromo-7-azaindole A->B NBS, MeCN C 6-Bromo-1-methyl-7-azaindole B->C NaH, MeI, THF D This compound C->D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst, base) Troubleshooting_Amination Start Low Yield in Amination? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Purity Is starting material pure? Start->Check_Purity Optimize_Catalyst Screen different Pd sources and ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize base, solvent, and temperature Check_Conditions->Optimize_Conditions Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_SM Re-purify starting material Check_Purity->Purify_SM Purify_SM->Check_Conditions

Sources

Validation & Comparative

Comparative Guide: Benchmarking 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (MPPA-6)

[1]

Executive Summary: The Role of MPPA-6 in Kinase Discovery[1]

In the high-stakes arena of kinase inhibitor development, 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (referred to hereafter as MPPA-6 ) serves not as a final drug, but as a critical chemical probe and privileged fragment .[1]

MPPA-6 represents a functionalized 7-azaindole core.[1] While 7-azaindoles are bioisosteres of purines (the core of ATP), the specific methylation at the N1 position and amination at the C6 position create a unique pharmacological profile.[1] This guide benchmarks MPPA-6 against the natural ligand (ATP ) and clinical standards (Vemurafenib , Tofacitinib ) to demonstrate its utility in mapping the "hinge region" of kinase targets.[1]

Key Insight: MPPA-6 is primarily used to benchmark hydrophobic enclosure and solvent-front interactions , as the N1-methyl group typically abolishes the canonical hydrogen bond donor capability found in many approved inhibitors.[1]

Structural & Mechanistic Comparison

To understand where MPPA-6 fits in the drug discovery pipeline, we must compare its binding geometry to established ligands.[1]

The Comparator Panel
CompoundClassCore ScaffoldKey Binding FeatureRole in Benchmarking
MPPA-6 Probe / FragmentN-Me-7-AzaindoleMonodentate/Hydrophobic. N1-Me blocks H-bond donation; C6-NH2 probes solvent/ribose pocket.[1]Negative Control / Specificity Probe for N1-H requirement.
Adenine (ATP) Natural LigandPurineBidentate. N1 accepts, N6-NH2 donates.[1]Baseline Affinity reference.
Vemurafenib Approved Drug (Melanoma)7-AzaindoleBidentate. N1-H donates to backbone carbonyl; N7 accepts from backbone NH.[1]High-Affinity Standard (Lead-like).[1]
Decernotinib Clinical Candidate (JAK3)7-AzaindoleFlipped Mode. Can bind in orientations that tolerate N1 substitution.[1]Binding Mode Comparator.
Mechanism of Action: The "Methyl Penalty"

Most Type I kinase inhibitors (like Vemurafenib) rely on a bidentate hinge interaction :[1]

  • Acceptor: The pyridine Nitrogen (N7) accepts an H-bond from the kinase backbone amide.[1]

  • Donor: The pyrrole Nitrogen (N1) donates an H-bond to the kinase backbone carbonyl.[1]

The MPPA-6 Deviation: By methylating the N1 position, MPPA-6 deletes the donor interaction .[1]

  • If affinity remains high: The target kinase relies primarily on hydrophobic shape complementarity (Van der Waals) or the C6-amine interaction, not the N1-H bond.[1]

  • If affinity drops (typical): The N1-H bond is essential.[1] This calculates the energetic contribution of that specific hydrogen bond (typically 1–3 kcal/mol).[1]

Visualization: Signaling & Binding Logic[1]

The following diagram illustrates the logical workflow for using MPPA-6 to benchmark a new kinase target, distinguishing between "Canonical" and "Non-Canonical" binding modes.

KinaseBenchmarkingStartTarget Kinase(Unknown Binding Preference)ScreenATPControl: ATP Binding(Baseline Kd)Start->ScreenATPScreenStandardScreen: Unmethylated 7-Azaindole(Dual H-Bond Potential)Start->ScreenStandardScreenMPPA6Screen: MPPA-6 (N-Methyl Probe)(Donor Deleted)Start->ScreenMPPA6DecisionCompare Affinities(ΔKd)ScreenStandard->DecisionScreenMPPA6->DecisionOutcome1High Affinity Retained(Target Tolerates N-Me)Decision->Outcome1Kd(MPPA6) ≈ Kd(Std)Outcome2Significant Affinity Loss(Target Requires N-H)Decision->Outcome2Kd(MPPA6) >> Kd(Std)Implication1Strategy: Explore HydrophobicBack-Pocket (Type II/Flipped)Outcome1->Implication1Implication2Strategy: Optimize HingeH-Bonds (Type I)Outcome2->Implication2

Figure 1: Decision tree for using MPPA-6 as a mechanistic probe to determine kinase hinge-binding requirements.

Experimental Benchmarking Data

Since MPPA-6 is a fragment, it must be evaluated using metrics that account for its small size, specifically Ligand Efficiency (LE) .

Comparative Metrics Table (Simulated Representative Data)

Note: Values below are representative of typical 7-azaindole fragment behavior against a generic Serine/Threonine kinase (e.g., BRAF or JAK) to illustrate the benchmarking process.

MetricMPPA-6 (Probe)7-Azaindole (Parent)Vemurafenib (Drug)Interpretation
MW (Da) ~147~118489.9MPPA-6 is a "Fragment" (<300 Da).[1]
IC50 / Kd 50–200 µM1–10 µM<0.1 µMMethylation typically reduces potency by 10-50x due to lost H-bond.[1]
Ligand Efficiency (LE) ~0.30 kcal/mol/atom~0.45 kcal/mol/atom~0.35 kcal/mol/atomParent 7-azaindole is highly efficient.[1] MPPA-6 drops due to steric clash or lost bond.[1]
Lipophilic LE (LLE) 1.52.55.0Drugs optimize lipophilicity; fragments rely on specific polar contacts.[1]
Solubility (pH 7.4) High (>500 µM)High (>500 µM)Low (<1 µM)MPPA-6 is excellent for high-concentration biophysics (NMR/SPR).[1]
Interpretation of Data[1][2][3]
  • High LE (>0.40): If MPPA-6 achieves this, your target likely has a "flipped" binding pocket similar to JAK3 (target of Decernotinib), where the N1 interacts with a hydrophobic residue rather than the backbone carbonyl.[1]

  • Low LE (<0.30): The standard result.[1] Confirms the target requires a canonical Type I binding mode.[1]

Detailed Protocol: Thermal Shift Assay (TSA)

To benchmark MPPA-6 yourself, use Differential Scanning Fluorimetry (DSF).[1] This is preferred over IC50 assays for fragments because fragments often have weak affinities that are hard to resolve in enzymatic assays.[1]

Objective

Determine the binding affinity (


1
Reagents
  • Kinase Domain: Recombinant protein (e.g., BRAF, JAK), purity >90%.[1]

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (avoid high DMSO).

  • Compounds: MPPA-6 (100 mM DMSO stock), Vemurafenib (10 mM DMSO stock).[1]

Workflow
  • Preparation: Dilute Kinase to 2 µM in assay buffer.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Dosing:

    • Dispense MPPA-6 at a concentration gradient (e.g., 1 mM, 500 µM, ... 10 µM).[1] Note: Fragments require high concentrations.[1]

    • Dispense Vemurafenib at 10 µM (Control).[1]

    • Include a DMSO-only control (Reference

      
      ).[1]
      
  • Thermal Ramp:

    • Instrument: qPCR machine (e.g., Roche LightCycler).[1]

    • Ramp: 25°C to 95°C at 1°C/min.[1]

  • Analysis:

    • Calculate

      
       (midpoint of transition).[1]
      
    • 
      .[1]
      
    • Validation: A

      
      C for MPPA-6 indicates significant binding.[1]
      
Self-Validating Checkpoint
  • If Vemurafenib does not shift

    
     > 5°C: The protein is likely unfolded or the buffer is incorrect.[1] Abort.
    
  • If MPPA-6 causes fluorescence to start high (no sigmoid): The compound is aggregating or quenching the dye.[1] Repeat with lower concentration.

References

  • 7-Azaindole Scaffold Utility: Song, J. et al.[1][2][3][4] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][3][5] Chemical and Pharmaceutical Bulletin, 2020.[1]

  • Fragment-Based Drug Discovery (FBDD) Metrics: Murray, C. W. et al.[1][6] "Ligand efficiency and fragment-based drug discovery."[1][6][7][8] Expert Opinion on Drug Discovery, 2008.[1]

  • Decernotinib (VX-509) Binding Mode: Mahajan, S. et al.[1][3] "Decernotinib, a Selective JAK3 Inhibitor, for the Treatment of Rheumatoid Arthritis."[1][3] Journal of Medicinal Chemistry, 2015.[1] (Demonstrates "flipped" azaindole binding). [1]

  • Chemical Structure Validation: PubChem Compound Summary for CID 10419227 (1H-pyrrolo[2,3-b]pyridin-6-amine). [1]

A Comparative Analysis of 1-Methyl vs. 1-H-6-amino-7-azaindole: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the N1-Position

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in biologically active compounds, particularly kinase inhibitors.[1][2] Its power lies in its role as a bioisostere of both indole and the purine system, offering a unique combination of hydrogen bonding capabilities and a scaffold for diverse functionalization.[2][3] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) and its proton (N1-H) serve as a crucial hydrogen bond donor. This arrangement masterfully mimics the adenine base of ATP, enabling potent and specific interactions with the hinge region of numerous protein kinases.[4][5][6]

This guide provides an in-depth comparative analysis of two closely related 6-amino-7-azaindole derivatives: the parent 1-H compound and its 1-methyl counterpart. The seemingly minor addition of a methyl group at the N1 position fundamentally alters the molecule's physicochemical properties, spectroscopic signature, and, most critically, its interaction with biological targets. Understanding these differences is paramount for researchers in drug design and chemical biology when selecting or modifying scaffolds for optimal performance. We will explore the causality behind these differences, supported by experimental data and established chemical principles, to provide a clear, actionable guide for drug development professionals.

I. Comparative Physicochemical and Spectroscopic Properties

The methylation of the N1-pyrrole nitrogen introduces significant and predictable changes to the molecule's physical and spectroscopic characteristics. These alterations have direct implications for solubility, membrane permeability, and utility in various assay formats.

A. Physicochemical Properties

The primary impact of N-methylation is the removal of the hydrogen bond donating N1-H group. This single modification increases lipophilicity and removes a key point of interaction for solvation, thereby influencing solubility and permeability.

Property1-H-6-amino-7-azaindole1-Methyl-6-amino-7-azaindoleRationale for Difference
Molecular Weight 147.16 g/mol 161.19 g/mol Addition of a methyl group (-CH3).
Hydrogen Bond Donors 2 (N1-H and -NH2)1 (-NH2)Methylation of the pyrrole nitrogen removes the N1-H donor.
Hydrogen Bond Acceptors 2 (N7 and N6-amino)2 (N7 and N6-amino)The number of acceptor sites remains unchanged.
Predicted LogP (XLogP3) Lower (more hydrophilic)Higher (more lipophilic)Loss of a hydrogen bond donor and addition of a hydrophobic methyl group increases lipophilicity.
Aqueous Solubility HigherLowerThe ability to form hydrogen bonds with water via the N1-H group generally enhances aqueous solubility.[4]
pKa (Pyrrole N-H) ~16-17 (typical for pyrrole)Not ApplicableThe acidic proton is absent.
pKa (Basic N7) ~4.6 (for parent 7-azaindole)[7]Expected to be similarMethylation at N1 is not expected to significantly alter the basicity of the distal N7 pyridine nitrogen.

Note: Some values are based on the parent 7-azaindole scaffold and established principles of physical organic chemistry, as direct experimental data for these specific derivatives is not available in a comparative format.

B. Spectroscopic Profile

The most dramatic difference between the two compounds is observed in their fluorescence properties. The N1-H group of 7-azaindole provides a pathway for non-radiative decay through excited-state proton transfer, which is efficiently shut down by N-methylation.

Spectroscopic Property1-H-7-azaindole (Parent Scaffold)1-Methyl-7-azaindole (Parent Scaffold)Implication for 6-Amino Derivatives
Fluorescence Quantum Yield (ΦF) in Water 0.023[8]0.55[8][9]The 1-methyl derivative is a significantly brighter fluorophore.
Fluorescence Lifetime (τF) in Water 910 ps[8][9]21 ns[8][9]The 1-methyl derivative has a much longer-lived excited state, making it suitable for time-resolved fluorescence assays.
¹H NMR Presence of a broad N1-H signal (typically >10 ppm).Absence of N1-H signal; presence of a sharp N1-CH₃ singlet (~3.5-4.0 ppm).Provides a clear diagnostic handle to confirm N-methylation.

The profound difference in fluorescence makes the 1-methyl derivative a superior choice for applications requiring a fluorescent probe, such as in fluorescence polarization assays or for cellular imaging, while the 1-H version's fluorescence is significantly quenched in aqueous environments.

II. Synthetic Strategy Overview

The synthesis of both target molecules leverages common methodologies in heterocyclic chemistry. The 1-methyl derivative is typically accessed via N-methylation of a suitable 1-H-azaindole precursor.

G cluster_0 Synthesis of 1-H-6-amino-7-azaindole cluster_1 Synthesis of 1-Methyl-6-amino-7-azaindole A Substituted Aminopyridine B Ring Formation (e.g., Fischer, Madelung, or Palladium-catalyzed cyclization) A->B C 1-H-6-amino-7-azaindole B->C D 1-H-6-amino-7-azaindole (or protected analog) C->D E N-Methylation (e.g., MeI, NaH) D->E F 1-Methyl-6-amino-7-azaindole E->F

Caption: General synthetic workflows for 1-H and 1-methyl-6-amino-7-azaindole.

The synthesis of the 7-azaindole core can be achieved through various established methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine.[7][10] Subsequent N-methylation is a standard transformation, typically employing a base such as sodium hydride to deprotonate the pyrrole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.[11]

III. Comparative Biological Activity: A Focus on Kinase Inhibition

The primary therapeutic application of the 7-azaindole scaffold is in the development of protein kinase inhibitors. The N1-substituent plays a pivotal role in defining the binding mode and, consequently, the potency and selectivity of these inhibitors.

A. The Canonical Hinge-Binding Mode of 1-H-7-Azaindoles

The 7-azaindole scaffold is highly effective as a "hinge-binder" because the N1-H (donor) and N7 (acceptor) atoms are perfectly positioned to form a bidentate hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of ATP.[5][6] This two-point anchor is a foundational interaction for a multitude of potent kinase inhibitors, including the FDA-approved drug Vemurafenib.[6]

G azaindole N-H 6-Amino-7-Azaindole N hinge_nh Hinge Backbone (NH) azaindole:n7->hinge_nh hinge_co Hinge Backbone (C=O) azaindole:n1->hinge_co H-Bond (Donor)

Caption: Canonical bidentate hydrogen bonding of 1-H-7-azaindole with a kinase hinge.

This robust, conserved interaction often serves as the primary anchor from which the rest of the inhibitor is elaborated to achieve selectivity and potency by engaging other regions of the ATP-binding pocket.

B. The Impact of N1-Methylation on Kinase Binding

The substitution of the N1-H with a methyl group fundamentally disrupts this canonical binding mode by eliminating the hydrogen bond donor capability. This has several critical consequences for drug design:

  • Loss of Potency for Hinge-Dependent Kinases: For many kinases, the bidentate hydrogen bond is essential for high-affinity binding. The 1-methyl analog, unable to form this interaction, would be expected to be significantly less potent or inactive against such targets.

  • Altered Selectivity Profile: While potency may be lost for some kinases, the altered binding mode could lead to newfound or enhanced selectivity for others. The methyl group may engage in favorable hydrophobic interactions within a specific sub-pocket or, by preventing a certain binding orientation, it may disfavor binding to off-target kinases.

  • Shift to Alternative Binding Modes: The molecule may adopt an entirely different orientation within the ATP pocket, relying on other interactions (e.g., from the 6-amino group or other substituents) to anchor itself. This can be a valuable strategy for developing inhibitors with novel mechanisms or for targeting kinases that do not conform to the canonical hinge interaction. For example, studies on PIM kinases have successfully developed potent N-substituted azaindole inhibitors.[12]

  • Modulation of ADME Properties: Beyond direct target engagement, N-methylation can be a strategic tool to address metabolic liabilities. The electron-rich pyrrole ring can be susceptible to oxidative metabolism.[13] Capping the N1-position can block certain metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.

In essence, the choice between 1-H and 1-methyl is a strategic one: the 1-H scaffold is ideal for targeting kinases with a conventional hinge-binding pharmacology, while the 1-methyl scaffold forces the exploration of alternative binding modes and can be used to fine-tune selectivity and pharmacokinetic properties.

IV. Representative Experimental Protocol: Kinase Inhibition Assay

To quantitatively assess and compare the inhibitory potential of these compounds, a biochemical kinase assay is essential. The following is a representative protocol for a competitive binding assay, which measures the ability of a compound to displace a fluorescent tracer from the kinase active site.

Assay Principle: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common platform for kinase inhibitor screening. A europium (Eu)-labeled anti-tag antibody is used to label the kinase, and a fluorescent tracer (a broad-spectrum kinase inhibitor) that binds to the ATP pocket is used. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the tracer, producing a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and leading to a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (1-H-6-amino-7-azaindole and 1-Methyl-6-amino-7-azaindole) in 100% DMSO.

    • Prepare a serial dilution series of each compound in DMSO. A common starting point is a 12-point, 3-fold dilution series.

    • Prepare the Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the final concentrations of the kinase, Eu-labeled antibody, and fluorescent tracer in the Kinase Buffer as per the manufacturer's recommendations for the specific kinase target.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 2.5 µL of the fluorescent tracer to all wells except the negative controls (which receive buffer instead).

    • The final reaction volume is 10 µL.

    • Seal the plate and centrifuge briefly to mix the components.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at both 615 nm (Eu donor) and 665 nm (tracer acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the positive (DMSO, high FRET) and negative (no tracer, low FRET) controls.

    • Plot the normalized signal as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Self-Validation: The inclusion of positive and negative controls on every plate is critical for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered robust.

V. Conclusion and Strategic Recommendations

The comparison between 1-H- and 1-methyl-6-amino-7-azaindole is a clear illustration of how a single, well-placed methyl group can profoundly influence the utility of a privileged scaffold.

  • 1-H-6-amino-7-azaindole should be the starting point for screening campaigns targeting kinases that are known to rely on the canonical bidentate hinge-binding interaction. Its superior aqueous solubility and established role as a hinge-binder make it an excellent foundation for building potent, broad-spectrum kinase inhibitors.

  • 1-Methyl-6-amino-7-azaindole serves several strategic purposes. It is the superior choice for developing fluorescent probes for biophysical assays due to its vastly improved quantum yield and fluorescence lifetime.[8][9] In inhibitor design, it is a tool for:

    • Enhancing Selectivity: By precluding the canonical hinge interaction, it forces reliance on other interactions, which can lead to a more selective inhibitor profile.

    • Overcoming Resistance: For mutant kinases where the hinge region is altered, a compound with an alternative binding mode may retain activity.

    • Improving Pharmacokinetics: N-methylation can be employed to block sites of metabolism and fine-tune the ADME properties of a lead compound.[13]

Ultimately, the choice is not about which compound is "better," but which is better suited for the specific application. A comprehensive drug discovery program would ideally synthesize and test both analogs to fully understand the structure-activity relationship and unlock the full potential of the versatile 6-amino-7-azaindole scaffold.

References

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. American Chemical Society. [Link]

  • 6-Amino-1-methyl-4-methoxy-7-azaindole. PubChem. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]

  • The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. [Link]

Sources

Pharmacophore Evaluation: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Therapeutic Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Adenine Mimic

In the landscape of small molecule drug discovery, This compound (CAS: 1446791-69-0) represents a high-value pharmacophore scaffold. Structurally, it is a 1-methylated-6-amino-7-azaindole . This specific arrangement serves as a bioisostere of adenine, the purine core of ATP, making it a critical building block for ATP-competitive kinase inhibitors.

Unlike the ubiquitous unsubstituted 7-azaindole, the N1-methyl group in this compound serves two strategic medicinal chemistry functions:

  • Metabolic Blocking: It prevents Phase II conjugation (N-glucuronidation) at the indole nitrogen.

  • Selectivity Tuning: It enforces a specific binding pose within the ATP-binding pocket, often clashing with the "gatekeeper" residues in non-target kinases, thereby enhancing selectivity profiles (e.g., in JAK1 vs. JAK2 inhibition).

This guide objectively assesses its performance as a scaffold against standard alternatives, supported by mechanistic insights and experimental protocols.

Mechanistic Profile & Structural Logic

The Adenine Isostere Hypothesis

The therapeutic potential of this compound lies in its ability to mimic the hydrogen-bonding pattern of adenine at the kinase hinge region.

  • N7 (Pyridine Nitrogen): Accepts a hydrogen bond from the backbone amide (typically the "hinge" residue).

  • C6-Amine (Exocyclic): Donates a hydrogen bond to the backbone carbonyl.

  • N1-Methyl: Protrudes into the solvent front or hydrophobic pocket, distinct from the ribose attachment point in ATP.

Visualization: The Scaffold Decision Tree

The following diagram illustrates the logical flow of selecting this scaffold over alternatives during Lead Optimization.

ScaffoldLogic Start Target: ATP-Competitive Kinase Choice1 Select Hinge Binder Core Start->Choice1 Opt_Adenine Adenine (Purine) Choice1->Opt_Adenine Opt_7Aza 7-Azaindole (Unsubstituted) Choice1->Opt_7Aza Opt_Target 1-Methyl-6-Amino-7-Azaindole Choice1->Opt_Target Eval_Adenine Issue: High promiscuity Rapid metabolism Opt_Adenine->Eval_Adenine Eval_7Aza Issue: N1-Glucuronidation risk Tautomeric instability Opt_7Aza->Eval_7Aza Eval_Target Benefit: Metabolic Stability (N1-Me) Selectivity (Gatekeeper Clash) Fluorescence Probe Utility Opt_Target->Eval_Target

Figure 1: Decision logic for scaffold selection in kinase drug discovery.

Comparative Analysis: Performance vs. Alternatives

This section compares this compound against its primary structural competitors: the natural substrate (Adenine) and the unmethylated scaffold (7-Azaindole).

Comparative Data Table
FeatureThis compound 7-Azaindole (Unsubstituted) Adenine (Purine)
Primary Role Selective Kinase Scaffold / ProbeGeneral Kinase ScaffoldNatural Substrate
H-Bond Donor 1 (Exocyclic Amine)2 (Indole NH + Exocyclic Amine*)2 (N9 + Exocyclic Amine)
Metabolic Stability High (N1 blocked)Low (Prone to N-glucuronidation)Low (Deamination/Oxidation)
Fluorescence Lifetime ~21 ns (Long-lived)~1-3 ns (Short)Negligible
Solubility (LogP) ~1.2 (Moderate Lipophilicity)~0.9 (More Polar)-0.1 (Hydrophilic)
Selectivity Potential High (Steric tuning via Methyl)Moderate (Promiscuous binder)Low (Binds all kinases)

Note: Data derived from physicochemical consensus and 7-azaindole photophysics literature [1, 2].

Detailed Assessment[3]
  • Vs. 7-Azaindole: The unsubstituted 7-azaindole often suffers from excited-state proton transfer (ESPT) and rapid metabolic clearance. Methylation at N1 (the product) eliminates ESPT, resulting in a stable fluorescence signal useful for binding assays, and blocks the primary site of metabolic conjugation.

  • Therapeutic Case Study (JAK Inhibitors): In the development of JAK1-selective inhibitors, N-methylated pyrrolo[2,3-b]pyridine derivatives demonstrated superior selectivity over JAK2 compared to their unmethylated counterparts.[1] The methyl group induces a subtle steric clash in the JAK2 pocket that is tolerated in JAK1 [3].

Experimental Protocols

To validate the potential of this scaffold in your own library, use the following standardized protocols.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: To functionalize the 6-amino group for library generation.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-I (1.2 eq)

  • Catalyst: Pd2(dba)3 (0.05 eq)

  • Ligand: Xantphos (0.1 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve scaffold and aryl halide in dioxane.

  • Catalyst Addition: Add Base, Ligand, and Pd-catalyst.

  • Heating: Heat to 100°C for 12–16 hours.

  • Work-up: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: ADP-Glo™ Kinase Assay (Scaffold Validation)

Objective: Determine IC50 of the derived inhibitor against a target kinase (e.g., JAK1).

System: Promega ADP-Glo™

  • Enzyme Reaction: Incubate Kinase (2 ng/µL), Substrate (0.2 µg/µL), ATP (10 µM), and Test Compound (Serial Dilution) in kinase buffer for 60 min at RT.

  • ADP Generation: The kinase consumes ATP to produce ADP.

  • Depletion: Add ADP-Glo™ Reagent (stop reaction, deplete remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

Biological Pathway Context

The following diagram illustrates the JAK-STAT pathway, a primary therapeutic target where this scaffold (as a JAK inhibitor) exerts its effect.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription pSTAT->Nucleus Translocation Inhibitor 1-Me-7-Azaindole Derivative Inhibitor->JAK Inhibits (ATP Competitive)

Figure 2: Mechanism of Action within the JAK-STAT signaling cascade.

References

  • Photophysics of 7-Azaindole Analogs: Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Source: ACS Chemical Reviews / J. Phys. Chem. B. URL:[Link]

  • JAK1 Selectivity Study: Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.[1] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • ATM Inhibitor Development: Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Compound Database Entry: Title: this compound (CAS 1446791-69-0).[2][3][4] Source: PubChem.[5] URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.